molecular formula C15H11N3O3S B12212113 3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12212113
M. Wt: 313.3 g/mol
InChI Key: SCWREMHUUHLWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the core structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H11N3O3S/c16-12-8-2-3-9(18-15(8)22-13(12)14(17)19)7-1-4-10-11(5-7)21-6-20-10/h1-5H,6,16H2,(H2,17,19)

InChI Key

SCWREMHUUHLWHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.